(R)-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with significant interest in various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired chiral purity and yield. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: It is used in studies related to neurotransmitter function and receptor binding.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate: Another chiral tetrahydroisoquinoline derivative with similar structural features.
Phenylephrine Related Compound F: A related compound used in pharmaceutical research.
Uniqueness
®-6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration and methoxy substitution, which confer distinct chemical and biological properties. These features make it particularly valuable in research focused on chiral synthesis and receptor interactions.
Properties
Molecular Formula |
C11H16ClNO |
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Molecular Weight |
213.70 g/mol |
IUPAC Name |
(1R)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
HJZZVVJCAXPAQA-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1)C=C(C=C2)OC.Cl |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC.Cl |
Origin of Product |
United States |
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